molecular formula C16H27N5O3Si B3182356 5'-O-TBDMS-dA CAS No. 51549-30-5

5'-O-TBDMS-dA

Cat. No.: B3182356
CAS No.: 51549-30-5
M. Wt: 365.50 g/mol
InChI Key: HGLRBQHXIBHZTD-QJPTWQEYSA-N
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Description

5’-O-Tert-Butyldimethylsilyl-2’-deoxyadenosine (5’-O-TBDMS-dA) is a modified nucleoside used in the synthesis of DNA and RNA. This compound is particularly valuable in the field of oligonucleotide synthesis due to its protective group, which helps in the selective protection of hydroxyl groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-TBDMS-dA typically involves the reaction of 2’-deoxyadenosine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of 5’-O-TBDMS-dA follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5’-O-TBDMS-dA involves the selective protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group acts as a protective group, preventing unwanted side reactions and ensuring the selective modification of the nucleoside. The molecular targets and pathways involved include the hydroxyl groups of the nucleoside, which are protected by the silyl group during synthesis .

Comparison with Similar Compounds

Similar Compounds

    5’-O-Dimethoxytrityl-2’-deoxyadenosine (5’-O-DMTr-dA): Another protective group used in oligonucleotide synthesis.

    5’-O-Trityl-2’-deoxyadenosine (5’-O-Tr-dA): A similar compound with a different protective group.

    2’-O-Tert-Butyldimethylsilyl-5’-O-Dimethoxytrityl-adenosine (2’-O-TBDMS-5’-O-DMTr-A): A compound with dual protective groups for more selective protection.

Uniqueness

5’-O-TBDMS-dA is unique due to its high stability and selective protection of hydroxyl groups. The tert-butyldimethylsilyl group provides greater hydrolytic stability compared to other protective groups, making it a valuable tool in oligonucleotide synthesis .

Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)23-7-11-10(22)6-12(24-11)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLRBQHXIBHZTD-QJPTWQEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438072
Record name Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51549-30-5
Record name Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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